1-Propyl-2-methylpyridinium bromide

Descripción general

Descripción

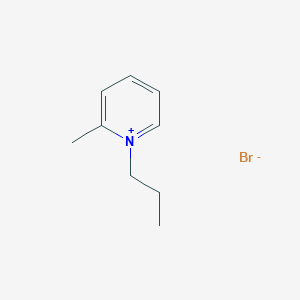

1-Propyl-2-methylpyridinium bromide is a pyridinium salt with the chemical formula C9H14BrN and a molecular weight of 216.12 g/mol . It is also known by several synonyms, including Prop-2-Pic Br, Prop2Pic Br, 1-Propyl-2-picolinium bromide, and N-Propyl-2-methylpyridinium bromide . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

1-Propyl-2-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . .

Mode of Action

Pyridinium salts, in general, have been highlighted for their wide range of reactivity and applications , suggesting that they may interact with various targets in different ways.

Biochemical Pathways

As a pyridinium salt, it may potentially influence a variety of biochemical processes due to the diverse roles these compounds play in natural products and bioactive pharmaceuticals .

Result of Action

As a member of the pyridinium salts, it may have diverse effects depending on its specific targets and mode of action .

Métodos De Preparación

1-Propyl-2-methylpyridinium bromide can be synthesized through several synthetic routes. One common method involves the quaternization of 2-methylpyridine with 1-bromopropane under reflux conditions . The reaction typically requires a solvent such as acetonitrile or ethanol and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale techniques such as distillation or large-scale chromatography.

Análisis De Reacciones Químicas

1-Propyl-2-methylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form different derivatives.

Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.

Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the nitrogen atom of the pyridinium ring.

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Propyl-2-methylpyridinium bromide has a wide range of scientific research applications:

Comparación Con Compuestos Similares

1-Propyl-2-methylpyridinium bromide can be compared with other pyridinium salts, such as:

- 1-Ethyl-2-methylpyridinium bromide

- 1-Butyl-2-methylpyridinium bromide

- 1-Propyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide

These compounds share similar structures but differ in their alkyl chain lengths or counterions, which can affect their physical and chemical properties. For example, 1-Propyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide has different solubility and thermal stability compared to this compound .

Actividad Biológica

1-Propyl-2-methylpyridinium bromide (PMPB) is a pyridinium salt with the chemical formula C9H14BrN and a molecular weight of 216.12 g/mol. This compound has garnered attention in various fields, particularly for its biological activities, including antimicrobial and potential therapeutic applications. This article explores the biological activity of PMPB, summarizing research findings, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Pyridinium salts, including PMPB, exhibit a range of biological activities due to their structural characteristics. Research indicates that these compounds can interact with biological membranes and influence cellular functions, making them valuable in pharmacological applications.

Key Biological Activities

- Antimicrobial Activity : PMPB has been studied for its effectiveness against various bacterial strains. Its structure allows it to disrupt bacterial membranes, leading to cell lysis.

- Anticancer Potential : Preliminary studies suggest that PMPB may exhibit anticancer properties, although further investigation is required to elucidate its mechanisms.

- Anti-cholinesterase Activity : There is ongoing research into PMPB's potential as an anti-cholinesterase agent, which could have implications for treating neurodegenerative diseases like Alzheimer’s.

The biological activity of PMPB can be attributed to several mechanisms:

- Membrane Disruption : PMPB interacts with the lipid bilayer of bacterial cells, altering membrane permeability and leading to cell death.

- Enzyme Inhibition : As an anti-cholinesterase agent, PMPB may inhibit the activity of acetylcholinesterase, increasing acetylcholine levels and enhancing neurotransmission.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that PMPB may induce oxidative stress in cells, contributing to its antimicrobial effects.

Antimicrobial Studies

A study conducted by Anvari et al. (2022) evaluated the antibacterial properties of various ionic liquids, including PMPB. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. The study utilized an agar well diffusion assay to measure inhibition zones, demonstrating the compound's potential as an alternative to traditional antibiotics .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Klebsiella pneumoniae | 12 |

Anti-cholinesterase Activity

Research into PMPB's potential as an anti-cholinesterase agent highlighted its ability to inhibit acetylcholinesterase effectively. This effect was measured using spectrophotometric assays, showing a dose-dependent inhibition pattern that suggests its viability for treating cognitive disorders.

Propiedades

IUPAC Name |

2-methyl-1-propylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-3-7-10-8-5-4-6-9(10)2;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJITKCUPZPMFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60636364 | |

| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-09-6 | |

| Record name | NSC10902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.